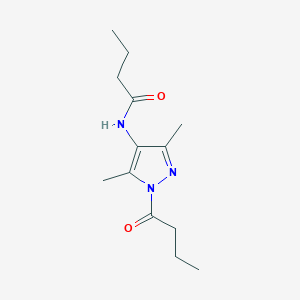

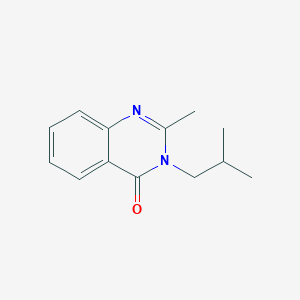

![molecular formula C19H22N4O4 B5655666 5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5655666.png)

5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Overview

Description

Imidazo[4,5-c]pyridine derivatives, including 5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. These compounds are often explored for their receptor binding capabilities, serving as a foundation for developing novel pharmacological agents.

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives involves complex organic synthesis strategies. Techniques such as the Pictet-Spengler reaction, which is utilized for synthesizing spinacine derivatives, and modifications thereof can be instrumental in the synthesis of related compounds. The Pictet-Spengler reaction, for instance, facilitates the creation of diverse amide, ester, and alkyl derivatives, showcasing the versatility in synthesizing imidazo[4,5-c]pyridine compounds (Klutchko et al., 1991).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives is characterized by a fused ring system that incorporates imidazole and pyridine rings. This fused ring system is pivotal in determining the chemical reactivity and potential interaction with biological targets. Structural modifications, such as the introduction of a morpholino group, can significantly impact the compound's affinity and specificity towards receptors, as seen in the study of AT1 receptor antagonists (Cappelli et al., 2006).

Scientific Research Applications

Derivative Development and Synthesis

New derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, a naturally occurring amino acid, have been developed, including amide, ester, 5-alkyl and acyl, and regiospecific N im -alkyl and aralkyl derivatives. These derivatives are synthesized through the Pictet-Spengler reaction, offering potential in various chemical and pharmacological applications (Klutchko et al., 1991).

Potential in Cardiovascular Therapy

A derivative, 606A (a novel AT1-receptor antagonist), has shown promise in treating hypertension-related complications in stroke-prone spontaneously hypertensive rats. Its effects include reducing cardiac weight, enhancing endothelium-dependent relaxation, and improving renal function, suggesting its utility in cardiovascular therapy (Hashimoto et al., 1998).

Antitubercular and Antifungal Properties

Some novel derivatives exhibit significant antitubercular and antifungal activities, highlighting their potential in developing treatments for tuberculosis and fungal infections (Syed et al., 2013).

Application in Inhibitor Development

Compounds like N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in inflammatory diseases and certain cancers. This highlights the potential for developing new therapeutic agents targeting 5-LO (Hieke et al., 2012).

Antiprotozoal Activity

Certain imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and antiprotozoal activity against pathogens like T. b. rhodesiense and P. falciparum. This suggests their potential in treating diseases caused by these pathogens (Ismail et al., 2004).

Antiviral Properties

Derivatives like 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have demonstrated antiviral activity against viruses such as Herpes simplex, Mayaro virus, and vesicular stomatitis virus, indicating their potential in antiviral drug development (Bernardino et al., 2007).

properties

IUPAC Name |

5-(3-methyl-4-morpholin-4-ylbenzoyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-12-8-13(2-3-16(12)22-4-6-27-7-5-22)18(24)23-10-15-14(20-11-21-15)9-17(23)19(25)26/h2-3,8,11,17H,4-7,9-10H2,1H3,(H,20,21)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVQFJMOFOBTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(CC2C(=O)O)N=CN3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methyl-4-morpholin-4-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655586.png)

![1-{2-[1-(cyclohexylmethyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5655609.png)

![3-{(3R*,4S*)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5655629.png)

![5,6,7-trimethyl-2-phenyl-2,6-dihydro-3H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3-one](/img/structure/B5655634.png)

![N-methyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5655637.png)

![3-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5655654.png)

![2-(2,4-dichlorophenoxy)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5655658.png)

![1-acetyl-3-(3-methylphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5655680.png)

![ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5655681.png)